

Where to purchase 7-Methyl-8-oxononanoic acid analytical standard

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Compound of Interest

Compound Name: 7-Methyl-8-oxononanoic acid

Cat. No.: B1613747

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Application Notes and Protocols for 7-Methyl-8oxononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-8-oxononanoic acid is a branched-chain keto acid that serves as a valuable intermediate in organic synthesis and biochemical studies.[1] Its structural features make it a key building block for the synthesis of complex bioactive molecules, including potential anti-inflammatory and antimicrobial agents.[1] Furthermore, this compound is utilized in metabolic pathway research to elucidate enzyme mechanisms and other biochemical processes.[1] This document provides detailed information on the procurement of **7-Methyl-8-oxononanoic acid** analytical standards, along with comprehensive protocols for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a putative metabolic pathway is outlined based on the catabolism of related branched-chain fatty acids.

Purchasing 7-Methyl-8-oxononanoic Acid Analytical Standard

A variety of chemical suppliers offer **7-Methyl-8-oxononanoic acid**. The purity and available quantities may vary, so it is crucial to select a supplier that meets the specific requirements of



your analytical application.

Table 1: Suppliers of 7-Methyl-8-oxononanoic Acid

Supplier	Purity	Available Quantities	Catalog Number (Example)
BroadPharm	95%	1 g, 5 g	BP-28220
MedChemExpress			HY-W614135
MySkinRecipes	≥95%	1 g	#86876
ChemicalBook		Various	
Sigma-Aldrich			
Key Organics		5 g, 10 g, 25 g	MFCD12923311

Note: Availability, pricing, and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.

Experimental Protocols

Accurate quantification of **7-Methyl-8-oxononanoic acid** in biological matrices is essential for metabolic studies. Due to its polarity and low volatility, derivatization is typically required for GC-MS analysis.[2] LC-MS/MS offers an alternative approach that may also benefit from derivatization to enhance sensitivity.

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction, derivatization, and analysis of **7-Methyl-8-oxononanoic** acid from a biological sample.

- 1. Sample Preparation and Extraction:
- To 100 μL of a biological sample (e.g., plasma, serum, tissue homogenate), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).



- Acidify the sample by adding 10 μL of 1M HCl to protonate the carboxylic acid group.
- Add 500 μL of a suitable organic solvent like methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
- Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
- Carefully transfer the upper organic layer to a clean tube.
- Repeat the extraction step with another 500 μL of MTBE to maximize recovery.
- Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
- 2. Derivatization (Two-Step: Methoximation followed by Silylation):
- Methoximation: To the dried extract, add 50 μL of 20 mg/mL methoxyamine hydrochloride in pyridine. This step converts the keto group to a methoxime, preventing tautomerization.[3]
- Incubate at 60°C for 30 minutes.
- Silylation: Add 50 μL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[2] This step converts the carboxylic acid group to a less polar and more volatile trimethylsilyl (TMS) ester.
 [2][4]
- Incubate at 60°C for 30 minutes.
- 3. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Injection Mode: Splitless.



- Injector Temperature: 280°C.
- Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 10 minutes.[5] (This program should be optimized for the specific instrument and column).
- Mass Spectrometer (MS) Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte. A full scan can be used for initial identification.

Table 2: Suggested GC-MS Parameters

Parameter	Setting	
GC		
Column	5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 μm)	
Injection Volume	1 μL	
Injector Temperature	280°C	
Carrier Gas	Helium	
Oven Program	80°C (2 min), then 20°C/min to 280°C (10 min)	
MS		
Ionization	Electron Ionization (EI), 70 eV	
Mode	Selected Ion Monitoring (SIM)	

Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)



This protocol provides a method for the sensitive quantification of **7-Methyl-8-oxononanoic acid**, which can be performed with or without derivatization. Derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) can improve ionization efficiency and chromatographic retention. [6]

- 1. Sample Preparation and Extraction:
- Follow the same sample preparation and extraction procedure as described in Protocol 1 (steps 1.1-1.7).
- 2. Derivatization (Optional, for Increased Sensitivity):
- To the dried extract, add 50 μL of 50 mM 3-nitrophenylhydrazine (3-NPH) in methanol.
- Add 50 μL of 50 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in methanol.
- Add 50 μL of 7% pyridine in methanol.
- Incubate at 37°C for 30 minutes.[6]
- Dilute the sample with a suitable solvent (e.g., 0.5% formic acid in water) before injection.[6]
- 3. LC-MS/MS Analysis:
- Liquid Chromatograph (LC) Conditions:
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 μm particle size).
 - o Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the analyte. (Optimization is required).
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.



- Tandem Mass Spectrometer (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the underivatized acid or positive mode for the 3-NPH derivative.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion (Q1) will be the
 [M-H]⁻ ion for the underivatized acid or the [M+H]⁺ for the derivatized form. Product ions
 (Q3) will be specific fragments generated by collision-induced dissociation.

Table 3: Suggested LC-MS/MS Parameters

Parameter	Setting	
LC		
Column	C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm)	
Mobile Phase	A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile	
Flow Rate	0.3 mL/min	
MS/MS		
Ionization	Electrospray Ionization (ESI), Negative or Positive Mode	
Mode	Multiple Reaction Monitoring (MRM)	

Experimental Workflows





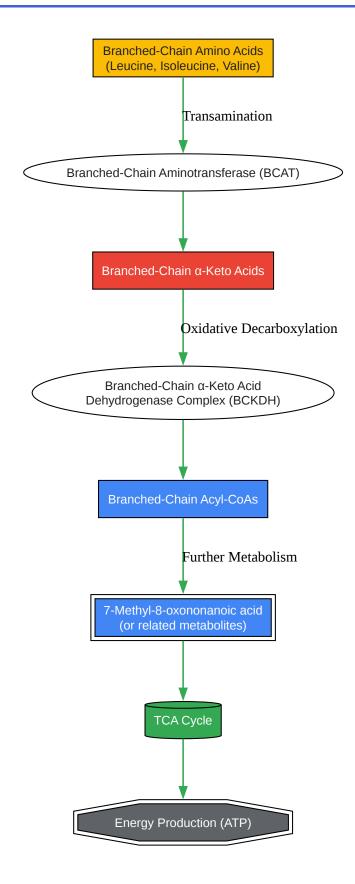
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Caption: General experimental workflow for the analysis of **7-Methyl-8-oxononanoic acid**.

Putative Metabolic Signaling Pathway

While a specific signaling pathway for **7-Methyl-8-oxononanoic acid** is not well-documented, it is understood to be involved in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[7][8][9] The degradation of these amino acids produces branched-chain acyl-CoA derivatives, which can then enter central metabolic pathways.[7][10] The following diagram illustrates a generalized pathway for branched-chain fatty acid metabolism.





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Caption: Generalized catabolic pathway of branched-chain amino acids.



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